molecular formula C6H11ClN2OS B15077990 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate CAS No. 107708-07-6

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate

Cat. No.: B15077990
CAS No.: 107708-07-6
M. Wt: 194.68 g/mol
InChI Key: CAMXYTXYSFTDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate is a chemical compound with the molecular formula C6H8N2S·HCl·H2O. It is also known by other names such as 2-Mercapto-4,6-dimethylpyrimidine hydrochloride hydrate. This compound is a yellow solid and is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with hydrochloric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4,6-dimethylpyrimidine
  • 4,6-Dimethyl-2-mercaptopyrimidine
  • 4,6-Dimethylpyrimidine-2-thiol
  • 4,6-Dimethylpyrimidine-2-thione

Uniqueness

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate is unique due to its hydrate form, which enhances its solubility and stability compared to its non-hydrated counterparts. This makes it more suitable for certain industrial and pharmaceutical applications .

Properties

CAS No.

107708-07-6

Molecular Formula

C6H11ClN2OS

Molecular Weight

194.68 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione;hydrate;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH.H2O/c1-4-3-5(2)8-6(9)7-4;;/h3H,1-2H3,(H,7,8,9);1H;1H2

InChI Key

CAMXYTXYSFTDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)N1)C.O.Cl

Origin of Product

United States

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